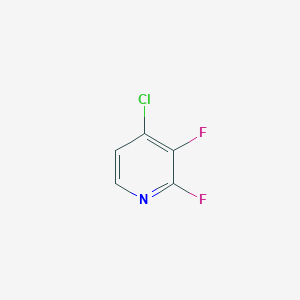

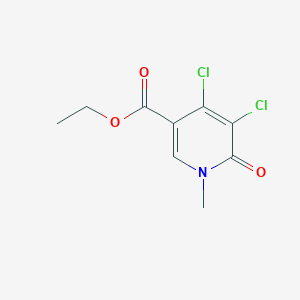

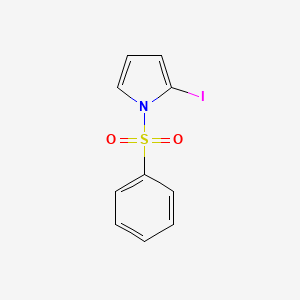

N-(4-aminophenyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminophenyl)-3-methoxybenzamide (APMBA) is an important compound in the field of organic chemistry. It is a member of the benzamide family and is used in many scientific research applications. APMBA is a versatile compound that has been used in a variety of research areas, ranging from drug discovery and development to biochemistry and physiology. It is also used in the laboratory for a variety of purposes, including synthesis, analysis, and experimentation.

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

Research by Karabulut et al. (2014) on a structurally related compound, N-3-hydroxyphenyl-4-methoxybenzamide, focused on understanding its molecular structure and the influence of intermolecular interactions on its geometry through crystallographic data and DFT calculations. This study offers insights into the compound's crystallization and molecular behavior, which could be relevant for the design and synthesis of related benzamide derivatives (Karabulut et al., 2014).

Antioxidant Activity

A study conducted by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3-methoxybenzamide, demonstrating their potential as powerful antioxidants through their free radical scavenging activity. This research underscores the importance of understanding electrochemical behaviors for developing effective antioxidant agents (Jovanović et al., 2020).

Antiviral Properties

The antiviral potential of N-phenylbenzamide derivatives against Enterovirus 71 was investigated by Ji et al. (2013), highlighting a specific derivative's activity at low micromolar concentrations. Although the study focused on a different derivative, it suggests that structurally related compounds like N-(4-aminophenyl)-3-methoxybenzamide could be explored for antiviral applications (Ji et al., 2013).

Synthesis of Isoquinolinones

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for 3-amino-4-arylisoquinolinones using N-methoxybenzamides, demonstrating a novel approach to generating complex molecular architectures. This synthesis route could potentially apply to the creation of derivatives of N-(4-aminophenyl)-3-methoxybenzamide for various research purposes (Li et al., 2019).

Pharmaceutical Properties Improvement

Research by Haydon et al. (2010) on enhancing the pharmaceutical properties of benzamide inhibitors for bacterial cell division protein FtsZ highlights the ongoing efforts to modify benzamide derivatives for improved therapeutic efficacy. Such studies provide a foundation for further modification and improvement of compounds like N-(4-aminophenyl)-3-methoxybenzamide (Haydon et al., 2010).

Propriétés

IUPAC Name |

N-(4-aminophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBNRULQOPKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![[(4-Fluorobenzyl)sulfonyl]acetic acid](/img/structure/B1312927.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-](/img/structure/B1312931.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)